3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide
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Overview
Description
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide is a synthetic organic compound that features a piperidine ring and a pyridine ring connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Pyridine Ring: The pyridine ring is usually synthesized through condensation reactions involving aldehydes and ammonia or amines.
Linking the Rings: The piperidine and pyridine rings are linked through a propanamide moiety. This can be achieved by reacting the piperidine derivative with a pyridine aldehyde under appropriate conditions to form the imine, followed by reduction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine or pyridine rings.
Reduction: Secondary amines or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are involved in various biochemical processes.
Uniqueness
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide is unique due to its specific combination of piperidine and pyridine rings linked through a propanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(6-10-18-8-2-1-3-9-18)17-16-12-13-5-4-7-15-11-13/h4-5,7,11-12H,1-3,6,8-10H2,(H,17,19)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNBUHXOBCPGNA-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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